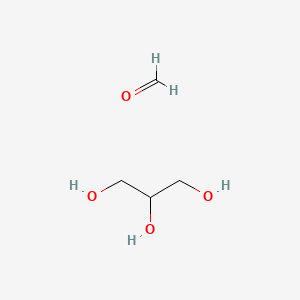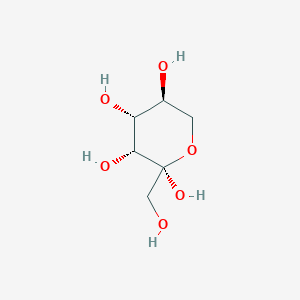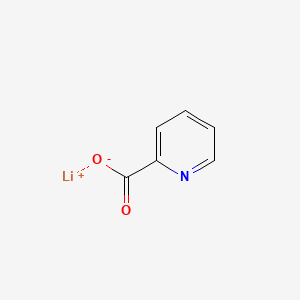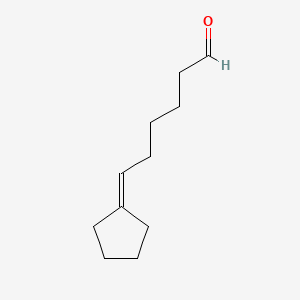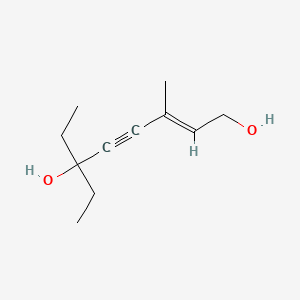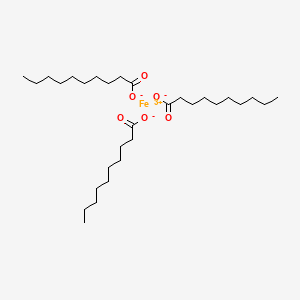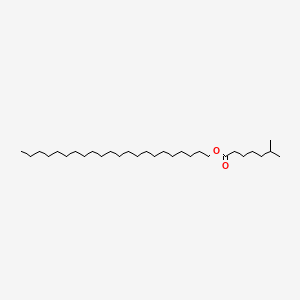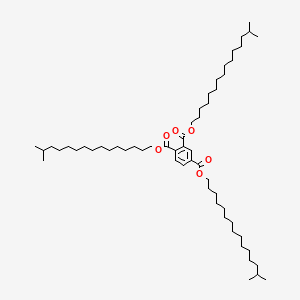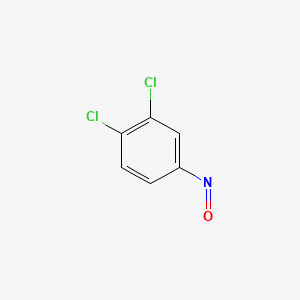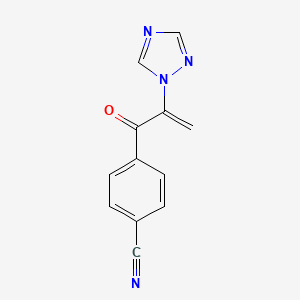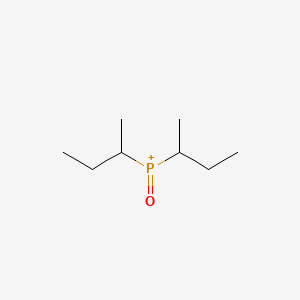
Phosphine oxide, bis(1-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, bis(1-methylpropyl)- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two 1-methylpropyl groups. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, bis(1-methylpropyl)- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine oxide . Another method involves the deprotonation of secondary phosphine oxides followed by alkylation with appropriate alkyl halides .
Industrial Production Methods
Industrial production of phosphine oxides often employs large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, bis(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phosphine oxide group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylsilane are used to selectively reduce the P=O bond.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acids, while reduction can produce phosphines .
Scientific Research Applications
Phosphine oxide, bis(1-methylpropyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphine oxide, bis(1-methylpropyl)- involves its ability to act as a ligand, forming complexes with metal ions. This property is utilized in catalysis and coordination chemistry. The phosphine oxide group can stabilize metal centers and facilitate various catalytic processes .
Comparison with Similar Compounds
Phosphine oxide, bis(1-methylpropyl)- can be compared with other similar compounds such as:
Aminophosphine oxides: These compounds contain amino groups and exhibit different reactivity and applications.
Phosphine oxides with different alkyl groups: Variations in the alkyl groups can lead to differences in physical properties and reactivity.
Uniqueness
The uniqueness of phosphine oxide, bis(1-methylpropyl)- lies in its specific structure, which imparts distinct chemical and physical properties. Its stability and versatility make it valuable in various applications, from catalysis to material science .
Similar Compounds
Aminophosphine oxides: Contain amino substituents and are used in coordination chemistry and catalysis.
Phosphine oxides with different alkyl groups: Include compounds like bis(2-methylpropyl)phosphine oxide and bis(2,4,4-trimethylpentyl)phosphine oxide.
Properties
CAS No. |
129848-52-8 |
|---|---|
Molecular Formula |
C8H18OP+ |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
di(butan-2-yl)-oxophosphanium |
InChI |
InChI=1S/C8H18OP/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3/q+1 |
InChI Key |
UJECEZFSGULMRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[P+](=O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


